2-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}butanamide
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Overview
Description
2-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}butanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}butanamide typically involves the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with phenyl group: The sulfonylated piperidine is coupled with a phenyl group through nucleophilic substitution reactions.
Introduction of the butanamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Uniqueness
2-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanamide group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C19H30N2O3S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-ethyl-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]butanamide |
InChI |
InChI=1S/C19H30N2O3S/c1-4-15(5-2)19(22)20-16-10-12-18(13-11-16)25(23,24)21-14-8-7-9-17(21)6-3/h10-13,15,17H,4-9,14H2,1-3H3,(H,20,22) |
InChI Key |
HYNPOHOGBUGKEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(CC)CC |
Origin of Product |
United States |
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